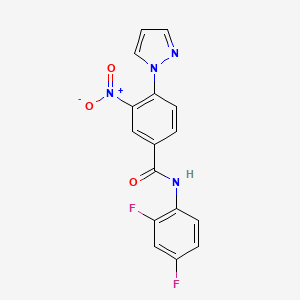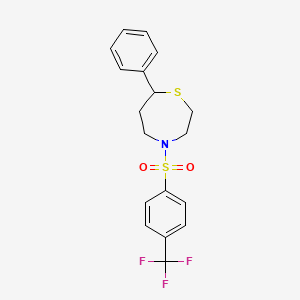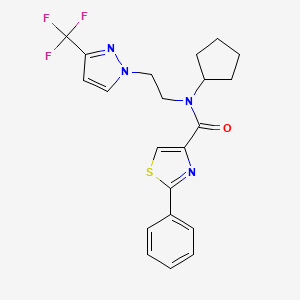
trans-3-(Dimethylamino)-4-piperidinol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-3-(Dimethylamino)-4-piperidinol dihydrochloride: is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structural properties and reactivity, making it a valuable compound for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Dimethylamino)-4-piperidinol dihydrochloride typically involves the reaction of piperidone with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Quality control measures are implemented at various stages to ensure the purity and stability of the final product.
化学反应分析
Types of Reactions: trans-3-(Dimethylamino)-4-piperidinol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions are conducted in the presence of a suitable base or catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions result in various substituted derivatives with different functional groups.
科学研究应用
Chemistry: In chemistry, trans-3-(Dimethylamino)-4-piperidinol dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound is used to study the effects of dimethylamino groups on biological systems. It serves as a model compound for investigating the interactions between small molecules and biological targets.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential as a lead compound for drug development.
Industry: In industrial applications, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
作用机制
The mechanism of action of trans-3-(Dimethylamino)-4-piperidinol dihydrochloride involves its interaction with specific molecular targets in biological systems. The dimethylamino group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity towards target proteins or enzymes. The compound may act as an inhibitor or activator of specific pathways, depending on its structural configuration and the nature of the target.
相似化合物的比较
trans-3-(Dimethylamino)acrylonitrile: This compound shares the dimethylamino group but differs in its overall structure and reactivity.
trans-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride: Another similar compound with a different ring structure, affecting its chemical properties and applications.
Uniqueness: trans-3-(Dimethylamino)-4-piperidinol dihydrochloride is unique due to its specific structural arrangement, which imparts distinct reactivity and biological activity
属性
CAS 编号 |
2209078-76-0 |
|---|---|
分子式 |
C7H17ClN2O |
分子量 |
180.67 g/mol |
IUPAC 名称 |
(3S,4S)-3-(dimethylamino)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C7H16N2O.ClH/c1-9(2)6-5-8-4-3-7(6)10;/h6-8,10H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 |
InChI 键 |
KQVUHVKUQQMOQY-LEUCUCNGSA-N |
SMILES |
CN(C)C1CNCCC1O.Cl.Cl |
手性 SMILES |
CN(C)[C@H]1CNCC[C@@H]1O.Cl |
规范 SMILES |
CN(C)C1CNCCC1O.Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2'-(1,3-Benzodioxol-5-yl)-7'-methoxy-1-propyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2896640.png)






![N-(4-bromophenyl)-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2896650.png)
![2-(3-methylphenyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2896651.png)
![2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)-1-morpholinoethanone](/img/structure/B2896655.png)
![4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine](/img/structure/B2896658.png)
